2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-nitrophenol)
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Overview
Description
2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL is a complex organic compound characterized by its multiple hydroxyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-hydroxy-3-[(E)-[(2-hydroxy-5-nitrophenyl)methylidene]amino]benzylamine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. It can interact with cellular proteins, enzymes, and DNA, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-METHOXY-6-NITROPHENOL
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
- 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF)
Uniqueness
2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4-NITROPHENOL is unique due to its specific combination of hydroxyl and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H20N4O8 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]methyl]-2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C27H20N4O8/c32-24-7-3-20(30(36)37)12-18(24)14-28-22-10-16(1-5-26(22)34)9-17-2-6-27(35)23(11-17)29-15-19-13-21(31(38)39)4-8-25(19)33/h1-8,10-15,32-35H,9H2 |
InChI Key |
SSECRULXHDRPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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